COX-2 Inhibitory Potency and Selectivity vs. MYM1 and Celecoxib
This compound (MYM4) exhibits a COX-2 IC50 of 0.247 μM and a COX-1 IC50 of 0.983 μM, yielding a selectivity index (COX-1/COX-2) of approximately 4. In contrast, the closely related analog MYM1 is a potent COX-1 inhibitor (IC50 = 4.1 nM) with minimal COX-2 activity. Compared to the clinical COX-2 inhibitor celecoxib (COX-1 IC50 = 15 μM, COX-2 IC50 = 0.04 μM; selectivity index = 375), MYM4 shows lower selectivity but still maintains a meaningful preference for COX-2 .
| Evidence Dimension | COX-1/COX-2 inhibition and selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.247 μM; COX-1 IC50 = 0.983 μM; Selectivity Index ≈ 4 |
| Comparator Or Baseline | MYM1: COX-1 IC50 = 4.1 nM; Celecoxib: COX-1 IC50 = 15 μM, COX-2 IC50 = 0.04 μM, Selectivity Index = 375 |
| Quantified Difference | 4-fold selective for COX-2 over COX-1 (vs. MYM1 which is COX-1 selective; vs. celecoxib which is 375-fold selective) |
| Conditions | In vitro COX inhibition assay (ovine/human enzymes, 48 hr incubation) |
Why This Matters
This level of COX-2 selectivity, while moderate, distinguishes it from COX-1-dominant analogs and provides a defined pharmacological profile for studies where high COX-2 selectivity is not the primary requirement.
- [1] Hawash M, Abdallah S, Abudayyak M, et al. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Eur J Med Chem. 2024;271:116397. doi:10.1016/j.ejmech.2024.116397. View Source
